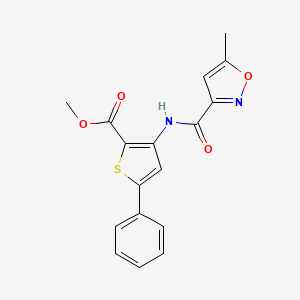

methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-10-8-13(19-23-10)16(20)18-12-9-14(11-6-4-3-5-7-11)24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBHSXCVEIJBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Amidation: The oxazole ring is then reacted with an amine to form the amido group.

Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxazole ring to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that it can induce apoptosis in cancer cells, particularly in specific cell lines such as MCF (breast cancer) cells. The compound's mechanism involves the activation of apoptotic pathways, leading to reduced tumor growth in vivo models. For instance, a recent study demonstrated that the compound significantly suppressed tumor growth in mice models when administered at specific dosages .

2. Antiviral Properties

Research has also highlighted the antiviral potential of methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate. It has been evaluated for efficacy against various viral strains, including HIV and other RNA viruses. The compound’s structure allows it to interact effectively with viral proteins, inhibiting their function and replication .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating various inflammatory diseases .

Material Science

1. Organic Electronics

this compound is being explored for applications in organic electronics due to its unique electronic properties. The thiophene moiety contributes to its conductivity and stability, making it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs) .

2. Polymer Chemistry

In polymer synthesis, this compound serves as a building block for creating functionalized polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are critical for applications in coatings and composites .

Biological Studies

1. Mechanistic Studies

The compound is utilized in mechanistic studies aimed at understanding cellular processes. By observing its interactions with cellular targets, researchers can elucidate pathways involved in cell signaling and metabolism. This information is crucial for developing targeted therapies in cancer and infectious diseases .

2. Drug Development

The versatility of this compound makes it a valuable candidate in drug development pipelines. Its ability to modify biological activity through structural variations allows chemists to design new derivatives with enhanced efficacy and reduced side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the effect on MCF cells | Induced apoptosis; reduced tumor growth in mice |

| Antiviral Research | Tested against HIV strains | Inhibited viral replication effectively |

| Anti-inflammatory Assessment | Assessed cytokine production | Modulated inflammatory pathways positively |

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and phenyl rings provide structural stability and facilitate binding to hydrophobic pockets in proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Diversity: The target compound’s 5-methyl-1,2-oxazole-3-amido group distinguishes it from analogs with simpler amino or phenylisoxazolyl substituents. This amide linkage may enhance binding to biological targets through hydrogen bonding . Ethyl vs.

Core Structure Modifications: Benzothiophene vs. Thiophene: Methyl 5-amino-1-benzothiophene-2-carboxylate incorporates a fused benzene ring, enhancing aromatic interactions but reducing conformational flexibility compared to the thiophene-based target compound .

Biological Activity

Methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes an oxazole ring, a thiophene ring, and a phenyl group, contributing to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Amidation : Reaction with an amine to introduce the amido group.

- Thiophene Ring Formation : Synthesis through reactions involving sulfur-containing reagents.

- Esterification : Conversion of the carboxylic acid group to the methyl ester using methanol and an acid catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate enzyme or receptor activity, while the thiophene and phenyl rings enhance binding stability to hydrophobic pockets in proteins. Hydrolysis of the ester group can release the active carboxylic acid form, further facilitating interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. It has been studied for its role as a pharmacophore in drug design, particularly in developing compounds targeting inflammatory pathways and microbial infections .

Case Studies and Research Findings

Several studies have highlighted the biological effects of related compounds in the oxazole and thiophene classes:

- Anti-inflammatory Activity : A series of substituted oxazolines were evaluated for their ability to inhibit inflammatory pathways in vitro. Compounds with similar structural motifs displayed significant inhibition of pro-inflammatory cytokines in cell culture models .

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of oxazole exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that modifications on the oxazole ring could enhance antimicrobial potency .

- Cytotoxicity Assessments : In B16F10 melanoma cells, compounds structurally related to this compound were tested for cytotoxic effects. While some showed low cytotoxicity at therapeutic concentrations, others indicated potential for selective toxicity against cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate?

The compound’s synthesis involves two primary steps:

- Thiophene core formation : The Gewald reaction is widely used to synthesize 2-aminothiophene derivatives. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate was prepared via this method using ketones, sulfur, and cyanoacetates under basic conditions . Substituting the ethyl ester with a methyl ester could involve transesterification or direct synthesis using methyl cyanoacetate.

- Amide coupling : The oxazole-3-carboxamide moiety is introduced via coupling reactions, such as using activated esters (e.g., HATU or EDCI) with 5-methyl-1,2-oxazole-3-carboxylic acid. Similar strategies are employed in synthesizing structurally related amido-thiophene derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiophene backbone, ester/amide linkages, and substituent positions. For instance, methyl ester protons resonate near δ 3.8–4.0 ppm, while aromatic protons from the phenyl group appear between δ 7.2–7.6 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., via ESI-TOF), while fragmentation patterns confirm functional groups.

- IR spectroscopy : Stretching frequencies for ester (C=O, ~1700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups are diagnostic .

Q. How can purity and stability be assessed during storage?

- HPLC/GC analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors degradation products.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- Moisture sensitivity : Karl Fischer titration assesses hygroscopicity, critical for compounds with hydrolyzable esters/amides .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsion angles. For example, crystallography can confirm the planarity of the thiophene-oxazole system or identify steric hindrance from the phenyl group. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected rotamers) are resolved by refining disorder models or analyzing temperature-dependent diffraction patterns .

Q. What computational methods are suitable for studying electronic properties?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For thiophene-oxazole hybrids, electron-withdrawing ester/amide groups may lower LUMO energies, enhancing charge-transfer properties.

- Molecular docking : Screens potential biological targets (e.g., enzymes with hydrophobic active sites) by modeling interactions between the phenyl group and aromatic residues.

- Molecular dynamics (MD) : Simulates solvation effects or membrane permeability for drug-design applications .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies?

- Dose-response assays : Replicate bioactivity tests (e.g., antimicrobial IC₅₀) under standardized conditions to minimize variability.

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements.

- Crystallographic vs. solution-state conformations : Use variable-temperature NMR or NOESY to detect dynamic processes (e.g., amide bond rotation) that differ from solid-state structures .

Q. What strategies optimize synthetic yield and scalability?

- Flow chemistry : Enhances control over exothermic steps (e.g., Gewald reaction) and reduces side products.

- Catalytic methods : Transition-metal catalysts (e.g., Pd for coupling reactions) improve efficiency. For example, Suzuki-Miyaura coupling could introduce aryl groups in related analogs .

- Design of Experiments (DoE) : Statistically optimizes reaction parameters (temperature, solvent, stoichiometry) for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.